molecular formula C17H19NO3 B3011524 (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide CAS No. 1798409-68-3

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

Cat. No.: B3011524
CAS No.: 1798409-68-3
M. Wt: 285.343
InChI Key: BEENYDFMKGTQFL-MDZDMXLPSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a synthetic acrylamide derivative designed for research purposes. Compounds within this chemical class have been investigated as positive allosteric modulators (PAMs) of specific nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . Acting as a PAM, this compound does not directly activate the receptor but enhances its response to the natural neurotransmitter, presenting a potential mechanism for research into neurological pathways . Based on studies of structurally related molecules, this acrylamide may hold significant value for researchers exploring neuroscience and pharmacology . Related compounds have demonstrated efficacy in preclinical models, showing potential to reverse schizophrenia-like cognitive and social deficits and produce anxiolytic-like (anxiety-reducing) activity . Furthermore, prominent research has shown that analogs like PAM-2 can decrease neuropathic pain in animal models, an effect that is inhibited by α7-selective antagonists, suggesting the receptor's central role in this activity . The structural features of the compound, including the furan ring and acrylamide backbone, are common in the design of small molecules that interact with Cys-loop transmitter-gated ion channels, which also include GABAA receptors . This suggests potential for broad utility in studying ion channel function and modulation. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-6-3-4-8-15(13)16(20-2)12-18-17(19)10-9-14-7-5-11-21-14/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEENYDFMKGTQFL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide as an anticancer agent. The compound has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions and cycloadditions. The compound can be utilized to synthesize more complex molecules with potential biological activity .

Material Science

Polymer Chemistry
The compound's acrylamide functionality makes it suitable for polymerization processes. It can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability. Research has shown that polymers derived from this compound exhibit improved flexibility and strength compared to conventional polymers .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity against breast and lung cancer cells
Anti-inflammatory effects
Organic SynthesisBuilding block for complex organic molecules
Material ScienceUsed in polymer chemistry for enhanced material properties

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Polymer Development
Another research project focused on the incorporation of this compound into polyacrylamide networks. It was found that the addition of this compound resulted in polymers with enhanced thermal stability and mechanical strength, making them suitable for applications in biomedical devices .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure can be dissected into three regions:

  • Acrylamide backbone : Common to all analogs, enabling π-π interactions with target proteins.
  • Furan-2-yl group : Imparts electron-rich aromaticity, influencing binding to hydrophobic pockets (e.g., in α7 nicotinic acetylcholine receptors (nAChRs) or viral helicases) .
  • N-substituent : The 2-methoxy-2-(o-tolyl)ethyl group distinguishes it from other acrylamides. The methoxy enhances solubility, while the o-tolyl contributes steric bulk and hydrophobicity .

Pharmacological Targets and Mechanisms

α7 nAChR Modulation
  • PAM-2 [(E)-3-(furan-2-yl)-N-(p-tolyl)acrylamide]: A positive allosteric modulator (PAM) of α7 nAChRs, with antinociceptive effects in neuropathic pain models (IC~50~ for α7 potentiation: ~3 µM). The p-tolyl group optimizes receptor binding, while methylation (DM490) reduces activity .
  • Target Compound : The 2-methoxy-2-(o-tolyl)ethyl substituent may improve binding kinetics due to increased hydrophobicity and conformational rigidity compared to PAM-2 .
SARS-CoV Helicase Inhibition
  • (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide : Inhibits SARS-CoV nsp13 helicase ATPase (IC~50~ = 2.09 µM) and unwinding (IC~50~ = 13.2 µM). The sulfamoylphenyl group enhances hydrogen bonding with viral enzymes .
  • Target Compound : The absence of a sulfonamide group likely redirects activity away from helicase inhibition, favoring receptor-based mechanisms .
Staphylococcus aureus Sortase A Inhibition
  • (E)-3-(furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide (26b): Inhibits bacterial sortase A (IC~50~ < 10 µM). The morpholinophenyl group facilitates enzyme active-site interactions .
  • Target Compound : The bulky o-tolyl group may reduce sortase affinity compared to morpholine-containing analogs.

Physicochemical Properties

Compound Substituent (N-position) Melting Point (°C) Solubility (LogP) Key Targets
Target Compound 2-methoxy-2-(o-tolyl)ethyl Not reported Moderate (est. 2.5) α7 nAChR (predicted)
PAM-2 p-tolyl Not reported Low (est. 3.1) α7 nAChR
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Methyl + p-tolyl Not reported Moderate (est. 2.8) α7 nAChR antagonist
SARS-CoV Helicase Inhibitor 4-sulfamoylphenyl Not reported High (est. 1.9) SARS-CoV nsp13 helicase
26b 3-(hydroxymethyl)-4-morpholinophenyl Not reported High (est. 1.5) Sortase A

Structure-Activity Relationship (SAR) Insights

  • N-Substituent Effects :
    • Methoxy groups (e.g., target compound) improve water solubility but may reduce CNS penetration if overly polar .
    • Bulky aromatic groups (e.g., o-tolyl) enhance receptor binding via hydrophobic interactions but risk metabolic instability .
  • Furan vs. Thiophene :
    • Furan-containing analogs (target, PAM-2) show preferential α7 nAChR modulation, while thiophene derivatives (DM497) exhibit stronger Ca~V~2.2 channel inhibition .

Q & A

Q. What are the established synthetic routes for (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide, and what reaction conditions optimize yield?

The compound is synthesized via a multi-step condensation reaction. A typical approach involves:

Knoevenagel condensation : Reacting furan-2-carbaldehyde with a β-ketoester (e.g., methyl acrylate) under acidic conditions to form the α,β-unsaturated carbonyl intermediate.

Amide coupling : Using carbodiimide reagents (e.g., EDC or DCC) to couple the intermediate with 2-methoxy-2-(o-tolyl)ethylamine.
Key optimization factors include:

  • Catalyst choice : Lewis acids like ZnCl₂ improve reaction efficiency .
  • Temperature control : Reactions are typically conducted at 60–80°C to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Identifies furan protons (δ 6.2–7.4 ppm), acrylamide protons (δ 6.8–7.2 ppm for α,β-unsaturated system), and o-tolyl methoxy groups (δ 3.3–3.5 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–170 ppm) and furan/aromatic carbons (δ 110–150 ppm) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z ~330–340) .
  • IR spectroscopy : Detects acrylamide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this acrylamide derivative?

Conflicting stability data may arise from:

  • Environmental factors : Hydrolysis of the acrylamide bond occurs in aqueous media at pH < 5 or > 9 .
  • Light sensitivity : The furan moiety is prone to photodegradation; storage in amber vials under inert gas (N₂/Ar) is critical .
    Methodological recommendations :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Use DFT calculations to model degradation pathways and identify vulnerable functional groups .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacological activity (e.g., anti-inflammatory or antioxidant potential)?

  • In vitro assays :
    • Antioxidant activity : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid) and lipid peroxidation inhibition in rat liver homogenates .
    • Anti-inflammatory activity : COX-2 inhibition assays and TNF-α suppression in LPS-stimulated macrophages .
  • In vivo models :
    • Carrageenan-induced paw edema (acute inflammation) and collagen-induced arthritis (chronic inflammation) in rodents .
    • Dosage : 10–50 mg/kg/day, administered orally or intraperitoneally, with pharmacokinetic profiling to assess bioavailability .

Q. How should researchers address gaps in toxicological data for this compound?

  • Acute toxicity : Perform OECD Guideline 423 studies in rodents, monitoring mortality, organ weight changes, and histopathology .
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .
  • Ecotoxicity : Evaluate Daphnia magna immobilization and algal growth inhibition (EC₅₀) to assess environmental impact .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temperature60–80°C
CatalystZnCl₂ (5 mol%)
SolventDMF/THF (1:1)
Yield65–75%

Q. Table 2. Pharmacological Screening Results

AssayResult (IC₅₀/EC₅₀)Model
DPPH scavenging12.5 ± 1.2 µMIn vitro
COX-2 inhibition0.8 ± 0.1 µMRAW 264.7 cells
TNF-α suppression75% at 10 µMLPS-stimulated

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